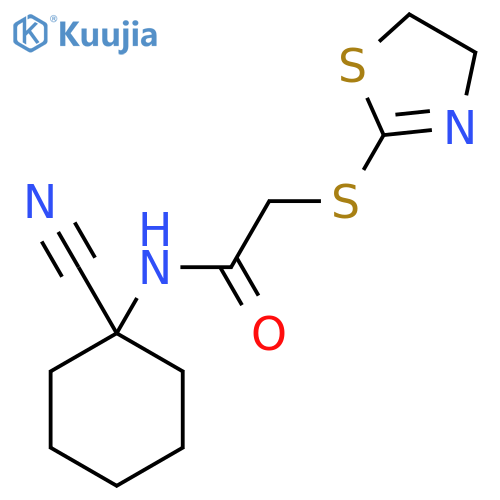

Cas no 923208-64-4 (N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide)

923208-64-4 structure

商品名:N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

- EN300-26684440

- AKOS033696519

- Z19631177

- 923208-64-4

-

- インチ: 1S/C12H17N3OS2/c13-9-12(4-2-1-3-5-12)15-10(16)8-18-11-14-6-7-17-11/h1-8H2,(H,15,16)

- InChIKey: YGHBCXHJFAVGJI-UHFFFAOYSA-N

- ほほえんだ: S(C1=NCCS1)CC(NC1(C#N)CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 283.08130452g/mol

- どういたいしつりょう: 283.08130452g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26684440-0.05g |

N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |

923208-64-4 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

923208-64-4 (N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量